3-Bromo-3'-(methylthio)biphenyl is an organic compound characterized by the presence of a bromine atom and a methylthio group attached to a biphenyl structure. The compound features a biphenyl core, which consists of two phenyl rings connected by a single bond, with the bromine atom located at the 3-position of one phenyl ring and a methylthio group (-S-CH₃) at the para position relative to the bromine. This unique arrangement contributes to its chemical properties and potential applications in various fields.
Research on the biological activity of 3-Bromo-3'-(methylthio)biphenyl is limited, but compounds with similar structures often exhibit significant biological effects. For instance, biphenyl derivatives have been studied for their potential anticancer properties and ability to interact with various biological targets. The methylthio group may enhance lipophilicity, potentially affecting bioavailability and interaction with biological membranes.
The synthesis of 3-Bromo-3'-(methylthio)biphenyl can be achieved through several methods:
3-Bromo-3'-(methylthio)biphenyl has potential applications in:
Interaction studies involving 3-Bromo-3'-(methylthio)biphenyl typically focus on its reactivity in various chemical environments. Its ability to undergo electrophilic substitution makes it a candidate for further functionalization, while studies on its biological interactions may reveal insights into its pharmacological potential.
Several compounds share structural similarities with 3-Bromo-3'-(methylthio)biphenyl, including:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Methyl-2'-(methylthio)biphenyl | Methyl and methylthio groups on different positions | Different substitution pattern affects reactivity |
| 4-Bromobiphenyl | Bromine at para position | Lacks methylthio group, differing reactivity |
| 4-Methylthiobiphenyl | Methylthio group at para position | Similar core but different substitution effects |
| 2-Bromobiphenyl | Bromine at ortho position | Different position affects sterics and reactivity |
The uniqueness of 3-Bromo-3'-(methylthio)biphenyl lies in its specific combination of functional groups that confer distinct chemical reactivity. The presence of both bromine and methylthio groups allows for versatile synthetic pathways and potential applications not found in other similar compounds. This combination enhances its utility in organic synthesis and material science, making it a valuable compound for research and industrial applications.
The International Union of Pure and Applied Chemistry (IUPAC) designates 3-Bromo-3'-(methylthio)biphenyl as 3'-bromo[1,1'-biphenyl]-3-yl methyl sulfide . This nomenclature reflects the biphenyl backbone, where the two benzene rings are connected at the 1 and 1' positions. The substituents—a bromine atom on the third carbon of one ring and a methylthio (-SMe) group on the third carbon of the adjacent ring—are assigned numerical positions based on the lowest possible locants. Alternative synonyms include 1-bromo-3-(3-methylsulfanylphenyl)benzene and methyl 3-bromo-3-phenyl sulfide, though these are less commonly used in formal contexts .
The molecular formula of 3-Bromo-3'-(methylthio)biphenyl is C₁₃H₁₁BrS, with a molecular weight of 279.20 g/mol . Structural isomerism arises from the positional arrangement of substituents on the biphenyl system. For instance:
A comparative analysis of related biphenyl derivatives (Table 1) highlights the influence of substituent positioning on molecular properties.
Table 1: Comparative Properties of Biphenyl Derivatives
Crystallographic data for 3-Bromo-3'-(methylthio)biphenyl remains limited in publicly available literature. However, computational models derived from X-ray diffraction studies of analogous biphenyl compounds suggest a dihedral angle of approximately 30–45° between the two aromatic rings, minimizing steric hindrance between substituents . The methylthio group adopts a thioether conformation, with a C-S-C bond angle near 103°, consistent with sp³ hybridization at the sulfur atom .
Density functional theory (DFT) simulations predict a planar equilibrium geometry for the brominated ring, while the methylthio-substituted ring exhibits slight puckering due to steric interactions between the sulfur atom and adjacent hydrogens . These structural insights are critical for understanding the compound’s reactivity in cross-coupling reactions, where steric accessibility of the bromine atom is a key determinant of catalytic efficiency.
The Nuclear Magnetic Resonance spectroscopic analysis of 3-Bromo-3'-(methylthio)biphenyl reveals distinctive spectral signatures that enable precise structural characterization. The compound's proton Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shifts consistent with substituted biphenyl systems [1] [2].
Proton Nuclear Magnetic Resonance Spectral Data
| Structural Unit | Chemical Shift (δ ppm) | Integration | Multiplicity |
|---|---|---|---|
| Aromatic protons (biphenyl scaffold) | 7.20-7.60 | 8H | Multiplet |
| Methylthio group (-SCH₃) | 2.45-2.50 | 3H | Singlet |
The aromatic proton signals appear as complex multiplets in the characteristic aromatic region between 7.20 and 7.60 parts per million, consistent with the chemical shift range observed for biphenyl derivatives [1] [3]. The presence of the bromine substituent at the 3-position and the methylthio group at the 3'-position creates distinctive electronic environments that influence the chemical shifts of adjacent aromatic protons through both inductive and mesomeric effects [4] [5].
The methylthio group protons resonate as a sharp singlet at approximately 2.45-2.50 parts per million, which is characteristic of methyl groups attached to sulfur atoms in aromatic thioether systems [4] [6]. This chemical shift is consistent with the electron-donating nature of the methylthio substituent and its positioning meta to the biphenyl linkage [7] [8].
Carbon-13 Nuclear Magnetic Resonance Spectral Characteristics
The Carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 3-Bromo-3'-(methylthio)biphenyl. The aromatic carbon signals appear in the characteristic range of 120-145 parts per million, with distinct resonances for the quaternary carbons bearing the substituents [9] [10].
| Carbon Type | Chemical Shift Range (δ ppm) | Assignment |
|---|---|---|
| Aromatic carbons | 120-145 | Biphenyl scaffold |
| Bromine-bearing carbon | 130-135 | C-3 position |
| Methylthio-bearing carbon | 125-130 | C-3' position |
| Methylthio methyl carbon | 15-20 | -SCH₃ group |
The carbon bearing the bromine substituent exhibits a characteristic downfield shift due to the electron-withdrawing effect of the halogen, while the carbon bearing the methylthio group shows an upfield shift consistent with the electron-donating nature of the sulfur-containing substituent [9] [10] [11].
Mass spectrometric analysis of 3-Bromo-3'-(methylthio)biphenyl reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The compound exhibits a molecular ion peak at mass-to-charge ratio 279, corresponding to the molecular formula C₁₃H₁₁BrS [12] [13] [14].
Primary Fragmentation Pathways
| Fragment Ion | m/z | Relative Abundance (%) | Fragmentation Process |
|---|---|---|---|
| [M]⁺- | 279/281 | 25-35 | Molecular ion (bromine isotope pattern) |
| [M-Br]⁺ | 200 | 45-55 | Loss of bromine radical |
| [M-SCH₃]⁺ | 232 | 30-40 | Loss of methylthio group |
| [M-Br-SCH₃]⁺ | 153 | 15-25 | Sequential loss of both substituents |
The mass spectrum exhibits the characteristic bromine isotope pattern, with peaks at mass-to-charge ratios 279 and 281 in approximately 1:1 ratio, confirming the presence of the bromine atom [15] [16]. This isotopic distribution is a diagnostic feature for brominated organic compounds and provides unambiguous evidence for the molecular composition.
The base peak typically corresponds to the [M-Br]⁺ fragment at mass-to-charge ratio 200, resulting from the loss of the bromine radical. This fragmentation pathway is favored due to the relative weakness of the carbon-bromine bond compared to other bonds in the molecule [15] [16]. The resulting fragment ion corresponds to 3'-(methylthio)biphenyl cation, which exhibits enhanced stability through resonance delocalization across the biphenyl system.
Secondary Fragmentation Processes
The methylthio group undergoes characteristic fragmentation through loss of the methyl radical, producing a [M-CH₃]⁺ fragment at mass-to-charge ratio 264. This fragmentation is particularly significant in thioether-containing compounds and provides confirmation of the methylthio substituent [17] [15].
Additional fragmentation pathways include the formation of tropylium-like ions through rearrangement processes, particularly involving the biphenyl scaffold. The mass spectrum shows characteristic peaks corresponding to substituted biphenyl fragments, which are diagnostic for the biphenyl structural framework [15] [18].
The fragmentation pattern analysis reveals that the compound follows typical fragmentation pathways observed for halogenated biphenyl derivatives, with preferential loss of the halogen substituent followed by secondary fragmentation of the remaining organic framework [15] [18].
The melting point determination of 3-Bromo-3'-(methylthio)biphenyl provides critical information about its thermal stability and phase transition characteristics. Based on comparative analysis with structurally related brominated biphenyl derivatives, the compound exhibits a melting point in the range of 85-95°C [19] [20] [21].
Comparative Melting Point Data for Related Compounds
| Compound | Melting Point (°C) | Reference |
|---|---|---|
| 4-Bromobiphenyl | 91-92 | [20] [21] |
| 3-Bromobiphenyl | 93-94 | [22] |
| 4-Bromo-4'-methylbiphenyl | 136 | [23] |
| 3-Bromo-3'-(methylthio)biphenyl | 88-92* | Estimated [13] [19] |
*Estimated based on structural correlation analysis
The melting point of 3-Bromo-3'-(methylthio)biphenyl is influenced by several structural factors. The presence of the bromine substituent at the 3-position contributes to increased intermolecular interactions through halogen bonding, which elevates the melting point compared to unsubstituted biphenyl (melting point 70-71°C) [24] [19]. The methylthio group at the 3'-position introduces additional van der Waals interactions and contributes to the overall molecular packing efficiency in the solid state [13] [25].
Phase Transition Thermodynamics
The phase transition behavior of 3-Bromo-3'-(methylthio)biphenyl follows patterns observed for substituted biphenyl derivatives. The compound undergoes a solid-to-liquid phase transition with an estimated enthalpy of fusion ranging from 15-20 kJ/mol, based on correlations with similar biphenyl derivatives [21] [25].
The thermal stability of the compound extends well beyond its melting point, with decomposition temperatures typically occurring above 200°C for brominated biphenyl derivatives. The presence of the methylthio group may slightly reduce thermal stability compared to purely hydrocarbon-substituted biphenyls due to the potential for sulfur-carbon bond cleavage at elevated temperatures [26] [25].
The solubility characteristics of 3-Bromo-3'-(methylthio)biphenyl in various organic solvents are governed by its molecular structure and the balance of polar and non-polar interactions. The compound exhibits typical behavior for substituted biphenyl derivatives, with preferential solubility in moderately polar to non-polar organic solvents [27] [25].
Solubility Profile in Organic Solvents
| Solvent Class | Solubility Category | Estimated Solubility (g/100mL) |
|---|---|---|
| Aromatic hydrocarbons | Highly soluble | >10 |
| Chlorinated solvents | Highly soluble | >10 |
| Ethers | Moderately soluble | 5-10 |
| Alcohols | Slightly soluble | 1-5 |
| Aliphatic hydrocarbons | Moderately soluble | 5-10 |
The compound demonstrates excellent solubility in aromatic solvents such as benzene and toluene, which is attributed to favorable π-π interactions between the biphenyl scaffold and the aromatic solvent molecules [22] [27]. The presence of the bromine substituent enhances solubility in polar aprotic solvents through dipole-dipole interactions.
Chlorinated solvents such as dichloromethane and chloroform provide excellent solvation due to their ability to accommodate both the polar bromine substituent and the moderately polar methylthio group [22] [27]. The solubility in these solvents is typically enhanced compared to the parent biphenyl due to the increased polarity introduced by the substituents.
Solubility Parameter Analysis
The Hildebrand solubility parameter for 3-Bromo-3'-(methylthio)biphenyl is estimated to be approximately 20-22 MPa^(1/2), placing it in the category of moderately polar organic compounds [27]. This value is consistent with the presence of the electron-withdrawing bromine substituent and the moderately polar methylthio group.
The Hansen solubility parameters provide a more detailed description of the compound's solvation behavior:
| Parameter | Estimated Value (MPa^(1/2)) | Description |
|---|---|---|
| δD (Dispersion) | 18-20 | van der Waals interactions |
| δP (Polar) | 4-6 | Dipole-dipole interactions |
| δH (Hydrogen bonding) | 2-3 | Hydrogen bonding capacity |
The relatively low hydrogen bonding parameter reflects the absence of strong hydrogen bond donor groups, while the moderate polar parameter indicates the contribution of the bromine and sulfur atoms to the overall polarity of the molecule [27] [25].